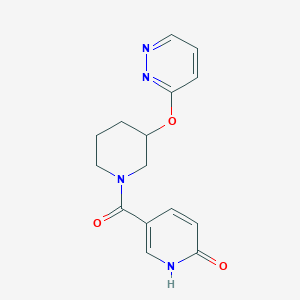
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPPO is a heterocyclic compound that consists of two pyridine rings and a piperidine ring.
作用机制
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to inhibit the activity of various receptors such as the adenosine A1 receptor and the dopamine D2 receptor. This inhibition can lead to a variety of pharmacological effects such as increased wakefulness, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to improve cognitive function and memory, increase wakefulness, and decrease anxiety. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to exhibit anti-inflammatory and anti-tumor activity.
实验室实验的优点和局限性
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying their functions. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one also has some limitations. Its potency and selectivity for specific targets can vary depending on the experimental conditions, making it important to carefully optimize the experimental parameters. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has significant potential for further research and development. Some possible future directions include:
1. Synthesizing new derivatives of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one with improved pharmacological properties.
2. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studying the mechanism of action of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in more detail to better understand its pharmacological effects.
4. Developing new materials and polymers based on the structure of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one.
5. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the development of new drugs for the treatment of cancer and inflammation.
In conclusion, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its pharmacological properties and potential uses.
合成方法
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 3-chloropyridazine with piperidine, followed by the reaction of the resulting compound with 3-hydroxypicolinic acid. The final product is obtained through a cyclization reaction. The synthesis of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex process that requires expertise in organic chemistry.
科学研究应用
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for the development of new drugs. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
In drug discovery, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and safety profiles.
In material science, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential applications in the development of new materials with unique properties. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a building block for the synthesis of new polymers and materials with improved mechanical and thermal properties.
属性
IUPAC Name |
5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-6-5-11(9-16-13)15(21)19-8-2-3-12(10-19)22-14-4-1-7-17-18-14/h1,4-7,9,12H,2-3,8,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZBFZLEVLJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)
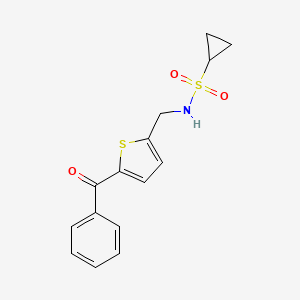

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)
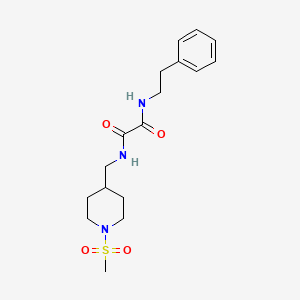

![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)
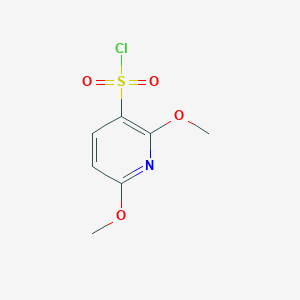
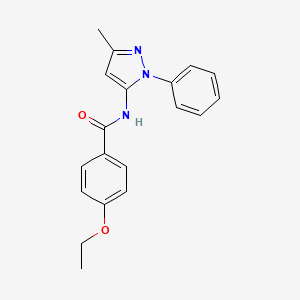
![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)
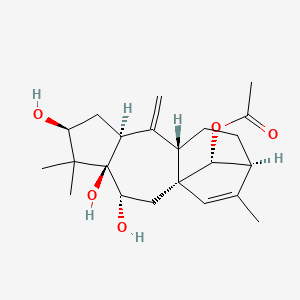

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)